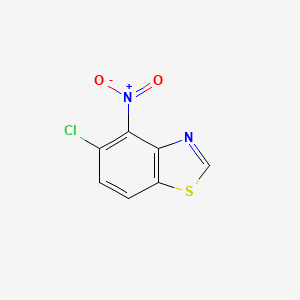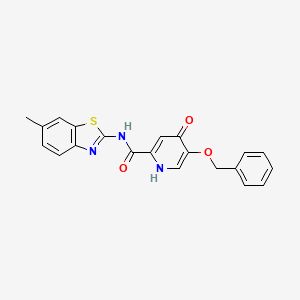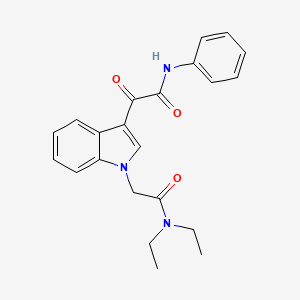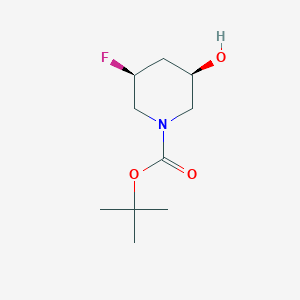![molecular formula C23H27FN6O3 B2608312 3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927556-33-0](/img/structure/B2608312.png)
3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H27FN6O3 and its molecular weight is 454.506. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds based on the imidazo[2,1-f]purine-2,4(3H,8H)-dione scaffold, such as the one described, are synthesized and evaluated for their biological activities, including their potential as antidepressant agents. For instance, derivatives have been studied for their affinity to serotonin receptors and phosphodiesterase (PDE) inhibitor activity, identifying potent ligands with potential for antidepressant and anxiolytic applications (Zagórska et al., 2016). These findings indicate the compound's role in the development of new therapeutic agents.
Dual-Target Directed Ligands
Research on annelated xanthine scaffold derivatives, including those with imidazo and pyrimidino rings, has shown promising dual-target-directed ligand activity. These compounds combine A2A adenosine receptor (AR) antagonistic activity with monoamine oxidase B (MAO-B) inhibition, suggesting potential for treating neurodegenerative diseases like Parkinson's disease (Załuski et al., 2019). This demonstrates the compound's relevance in multitarget drug discovery for complex diseases.
Antiviral Activity
The synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides highlight the antiviral potential of such compounds. Modified purine analogues exhibit moderate activity against viruses, including rhinovirus, at nontoxic dosage levels (Kim et al., 1978). This area of research emphasizes the compound's role in developing new antiviral agents.
Structural and Spectroscopic Analysis
Studies on related compounds, such as the synthesis, spectroscopic, and crystal structure analysis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo derivatives, provide insights into the molecular structures and interactions leading to the formation of supramolecular networks. These analyses are crucial for understanding the chemical and physical properties of such compounds (Banu et al., 2013).
Electron Delocalization and Stability
The study of N-heterocyclic carbenes (NHCs) with N-fluorophenyl substituents investigates the influence of electron delocalization on the stability and structure of potential NHC precursors. These findings are significant for the development of compounds with enhanced π-acceptor characteristics, contributing to the field of organometallic chemistry and catalysis (Hobbs et al., 2010).
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN6O3/c1-15-16(2)30-19-20(25-22(30)28(15)9-8-27-10-12-33-13-11-27)26(3)23(32)29(21(19)31)14-17-4-6-18(24)7-5-17/h4-7H,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCRIJLGGSHMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane](/img/structure/B2608234.png)

![N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide](/img/structure/B2608236.png)




![N-(3-(dimethylamino)propyl)-7-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2608245.png)
![N-(4,5-dihydrothiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B2608246.png)


![9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2608251.png)